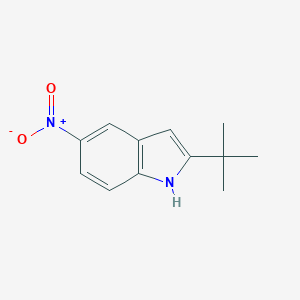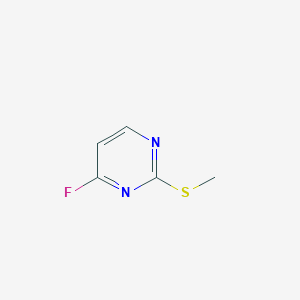
4-Fluoro-2-methylsulfanyl-pyrimidine
Overview
Description
4-Fluoro-2-methylsulfanyl-pyrimidine is a chemical compound with the molecular formula C5H5FN2S and a molecular weight of 144.17 .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-methylsulfanyl-pyrimidine is 1S/C5H5FN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 . This indicates that the molecule consists of a pyrimidine ring with a fluorine atom at the 4-position and a methylthio group at the 2-position.Physical And Chemical Properties Analysis
4-Fluoro-2-methylsulfanyl-pyrimidine is a white solid . It has a molecular weight of 144.17 and a molecular formula of C5H5FN2S .Scientific Research Applications
Crystal Structure and Biological Activities
A study focused on the synthesis and crystal structure of a compound related to 4-Fluoro-2-methylsulfanyl-pyrimidine, revealing its potential biological activities (Mo, Wen-yan, He, & Hong-wu, 2007).
Anti-Inflammatory and Analgesic Agents
Research on novel derivatives of 4-Fluoro-2-methylsulfanyl-pyrimidine demonstrated potent anti-inflammatory and analgesic activities, indicating its potential use in medicinal chemistry (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Selective Cadmium Fluorescence Probe
A study designed and synthesized a novel Cd2+ fluorescence probe based on the pyridine-pyrimidine structure for detecting and tracking Cd2+ in cells and tissues (Masayori Hagimori et al., 2021).
Inhibitor of Hepatitis C Virus Replication
The pyrimidine nucleoside beta-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine was designed as a potent inhibitor of HCV RNA-dependent RNA polymerase, indicating its potential use in antiviral therapy (Jeremy L. Clark et al., 2005).
Total Synthesis of Camptothecin
A study explored the nucleophilic addition of alpha-(methylsulfanyl)ester enolates to N-alkyl-2-fluoropyridinium salts for the synthesis of camptothecin, a chemotherapeutic agent (M. Bennasar et al., 2002).
Antitumor Activity of Acyclonucleoside Derivative
The pyrimidine acyclonucleoside 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil was synthesized as part of a program to develop new 5-fluorouracil derivatives with potential antitumor activity (A. Rosowsky, S. H. Kim, & M. Wick, 1981).
NMR Spectroscopy to Probe DNA and RNA Structures
19F NMR spectroscopy was used to monitor conformational transitions of nucleic acids using 5-fluoro pyrimidines, demonstrating its application in evaluating nucleic acid secondary structures (Barbara Puffer et al., 2009).
properties
IUPAC Name |
4-fluoro-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOVZQHGXMAESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methylsulfanyl)pyrimidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

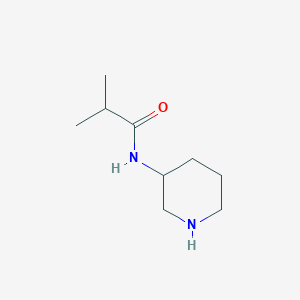
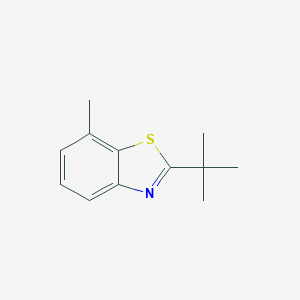
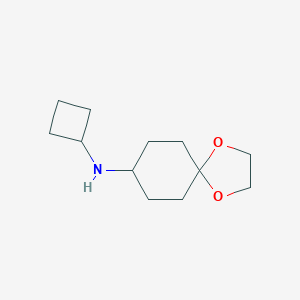


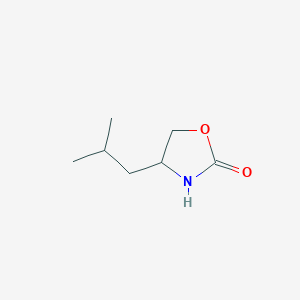
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)
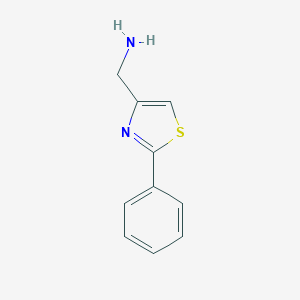
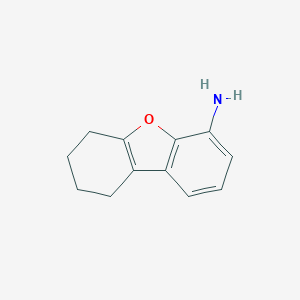
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)



